molecular formula C20H21N3O2S B3308006 (S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline CAS No. 936233-03-3

(S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline

Cat. No.: B3308006
CAS No.: 936233-03-3
M. Wt: 367.5 g/mol
InChI Key: NWPLYJKTTNORCR-SFHVURJKSA-N
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Description

(S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline is a chiral small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a stereospecific (S)-configured 3-benzylpiperazine core linked via a sulfonyl group to an isoquinoline heterocycle, yielding the molecular formula C20H21N3O2S and a molecular weight of 367.5 g/mol . Its structural motif, which incorporates a piperazine-sulfonyl-isoquinoline scaffold, is recognized for its potential in probing key biological pathways. Researchers utilize this and related analogues primarily to investigate enzyme inhibition mechanisms, with a specific focus on targets like inosine-5'-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, a critical enzyme in the de novo purine biosynthesis pathway . The piperazine and isoquinoline rings are established as essential for conferring target-selective activity in whole-cell assays, making this chemical class a valuable tool for developing novel anti-tubercular agents and studying host-pathogen interactions . Furthermore, the piperazine scaffold is a prevalent feature in numerous FDA-approved pharmaceuticals, often serving to optimize physicochemical properties and as a versatile synthon for constructing complex molecules . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-[(3S)-3-benzylpiperazin-1-yl]sulfonylisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c24-26(25,20-8-4-7-17-14-21-10-9-19(17)20)23-12-11-22-18(15-23)13-16-5-2-1-3-6-16/h1-10,14,18,22H,11-13,15H2/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPLYJKTTNORCR-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H](N1)CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H23Cl2N3O2S, with a molecular weight of approximately 440.39 g/mol. The compound features a sulfonamide moiety, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on cellular pathways, making it a valuable tool in biochemical research.

Enzyme Inhibition

The compound has shown promise in inhibiting enzymes such as inosine-5′-monophosphate dehydrogenase (IMPDH), which is critical in the purine biosynthesis pathway in Mycobacterium tuberculosis (Mtb). The structure-activity relationship studies indicate that the piperazine and isoquinoline rings are essential for maintaining the inhibitory activity against IMPDH .

Biological Activity Overview

Activity Type Description
Antitubercular Activity Inhibits IMPDH in M. tuberculosis, showing potential as an anti-tubercular agent .
Neuroprotective Effects Exhibits glioprotective properties against neurotoxic agents like rotenone .
Enzyme Inhibition Targets ROCK2 and other kinases, suggesting roles in various signaling pathways .
Anticancer Potential Some derivatives have shown activity against cancer cell lines, indicating potential for further development .

Case Studies and Research Findings

  • Antitubercular Activity : A study demonstrated that derivatives of isoquinoline sulfonamides exhibited significant inhibitory effects on IMPDH, with some compounds showing IC50 values conducive to further development as anti-tubercular agents. The structural modifications were crucial for enhancing selectivity and potency against resistant strains of Mtb .
  • Neuroprotective Properties : Research indicated that certain compounds derived from the piperazine scaffold displayed protective effects against oxidative stress-induced cell death in astrocytes. This suggests a potential application in treating neurodegenerative diseases where oxidative stress is a contributing factor .
  • Cancer Cell Line Studies : Compounds similar to this compound have been evaluated for their cytotoxicity against various cancer cell lines, including MCF-7 breast cancer cells. Some derivatives exhibited promising IC50 values, indicating their potential as anticancer agents .

Comparison with Similar Compounds

Structural Analog: (S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline

Key Differences :

  • Substituent : The benzyl group in the target compound is replaced with an isobutyl moiety.
  • Molecular Formula : C₁₇H₂₃N₃O₂S (MW: 333.45 g/mol) .
  • Physicochemical Properties :
    • Reduced aromaticity compared to the benzyl analog, leading to lower lipophilicity (clogP estimated ~1.5 vs. ~2.8 for the benzyl derivative).
    • Steric bulk of isobutyl may hinder binding to planar enzymatic pockets.

Synthetic Comparison :
Both compounds likely utilize iridium-catalyzed asymmetric amination (as evidenced in related piperazine sulfonyl syntheses ), but the isobutyl variant requires alkylation with isobutyl halides instead of benzyl reagents.

Core Structure Analogs: Rho-Kinase Inhibitors

Example: (S)-4-fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)-isoquinoline hydrochloride dihydrate :

  • Structural Divergence: Ring Size: 1,4-diazepane (7-membered) vs. piperazine (6-membered) in the target compound. Substituents: Fluorine at the 4-position of isoquinoline; methyl group on diazepane.
  • Biological Impact: Diazepane’s larger ring may enhance conformational flexibility, improving target affinity but reducing metabolic stability.

Piperazine Sulfonyl Derivatives with Varied Substituents

Table: Comparative Analysis of Key Compounds

Compound Name Substituent Molecular Formula MW (g/mol) clogP* Synthetic Yield ee (%) Price ($/g)
(S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline Benzyl C₂₀H₂₁N₃O₂S 367.47 ~2.8 Not reported ≥93† 4,000
(S)-5-(3-Isobutyl-piperazine-1-sulfonyl)-isoquinoline Isobutyl C₁₇H₂₃N₃O₂S 333.45 ~1.5 Not reported ≥93† 4,000
Benzyl (S)-4-(but-3-en-2-yl)piperazine-1-carboxylate Butenyl C₁₇H₂₂N₂O₂ 292.37 ~2.1 98% 98 N/A
1-(5-Isoquinolinesulfonyl)-2-methylpiperazine (H-7) Methyl C₁₄H₁₇N₃O₂S 295.37 ~1.2 Not reported Not reported N/A

*Estimated using fragment-based methods.
†Inferred from related syntheses .

Structure-Activity Relationship (SAR) Insights

  • Piperazine Substitution :
    • Benzyl groups enhance lipophilicity and membrane permeability but may increase CYP450-mediated metabolism .
    • Smaller substituents (e.g., methyl, isobutyl) improve aqueous solubility but reduce binding affinity to hydrophobic enzyme pockets .
  • Stereochemistry : The (S)-configuration is critical for enantioselective interactions, as seen in high-ee syntheses of analogs .
  • Isoquinoline Modifications: Fluorination (as in Rho-kinase inhibitors) or methoxy groups (e.g., ) can modulate electronic properties and target engagement .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline, and how is enantiomeric purity validated?

  • Methodology : Enantioselective synthesis can be achieved via iridium-catalyzed amination under standard conditions (e.g., DMF, 50°C), as demonstrated for structurally related piperazine-isoquinoline derivatives . Key steps include:

  • Use of chiral catalysts to enforce (S)-configuration.
  • Purification via flash column chromatography (e.g., heptane:isopropyl acetate gradients).
    • Enantiopurity Validation : Supercritical fluid chromatography (SFC) paired with chiral stationary phases provides precise determination of enantiomeric excess (e.g., 93% ee reported for analogous compounds) .

Q. How is the three-dimensional structure of this compound characterized, and what implications arise from its conformation?

  • Structural Analysis : Single-crystal X-ray diffraction is critical for resolving bond lengths, dihedral angles, and supramolecular interactions (e.g., C–H⋯π interactions observed in isoquinoline derivatives) .
  • Conformational Insights :

  • Dihedral angles between aromatic rings (e.g., 57–71°) influence molecular rigidity and binding pocket compatibility .
  • Trigonal geometry at nitrogen atoms (sum of bond angles ≈ 360°) suggests sp² hybridization, impacting electronic properties .

Q. What analytical techniques are essential for confirming the identity and purity of this compound?

  • Core Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
  • HRMS : High-resolution mass spectrometry for molecular formula confirmation .
  • FTIR : Identifies functional groups (e.g., sulfonyl stretches near 1150–1300 cm⁻¹) .
    • Purity Assessment : TLC (e.g., Rf = 0.27 in heptane:isopropyl acetate) and HPLC with UV detection .

Advanced Research Questions

Q. How does the sulfonyl-piperazine moiety modulate biological activity in isoquinoline derivatives?

  • Structure-Activity Relationship (SAR) :

  • The sulfonyl group enhances hydrogen bonding with kinase ATP-binding pockets (e.g., PKC inhibition Ki = 6 µM in related compounds) .
  • Piperazine substituents (e.g., benzyl groups) improve lipophilicity and blood-brain barrier penetration .
    • Fragment-Based Design : Merging fragments at distinct positions on the isoquinoline scaffold (e.g., 1-, 3-, or 8-positions) can amplify potency without requiring X-ray structural data .

Q. What strategies resolve contradictions in reported biological activities of structurally similar isoquinoline derivatives?

  • Data Discrepancy Analysis :

  • Assay Variability : Differences in enzyme sources (e.g., recombinant vs. native topoisomerase I) or cell lines (e.g., cancer vs. normal) significantly alter IC₅₀ values .
  • Stereochemical Effects : Enantiomers (e.g., (S) vs. (R)) may exhibit divergent target affinities, necessitating rigorous stereochemical characterization .
    • Validation Approaches :
  • Orthogonal assays (e.g., fluorescence polarization + cell viability) confirm target engagement .

Q. How can reaction yields and scalability be optimized for large-scale synthesis?

  • Catalytic Systems : AgOTf or Ir catalysts improve regioselectivity and reduce side reactions in multi-step syntheses .
  • Solvent Optimization : Polar aprotic solvents (e.g., DCE/DMAc mixtures) enhance intermediate stability .
  • Scalability Metrics :

  • Pilot-scale reactions (e.g., 0.2 mmol → 10 mmol) with consistent ee (>90%) via SFC monitoring .

Q. What computational or experimental methods elucidate interactions between this compound and therapeutic targets like protein kinases?

  • In Silico Approaches :

  • Molecular docking (e.g., AutoDock Vina) predicts binding modes to PKC or topoisomerase I .
    • Biophysical Techniques :
  • Surface plasmon resonance (SPR) quantifies binding kinetics (kon/koff) .
  • Isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(S)-5-(3-Benzyl-piperazine-1-sulfonyl)-isoquinoline
Reactant of Route 2
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